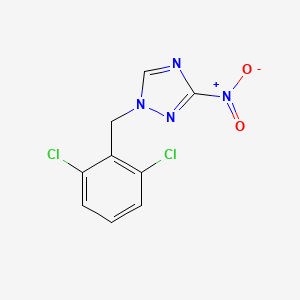

1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole, commonly known as nitrotriazolone, is a synthetic compound with antimicrobial properties. It is a member of the nitroheterocyclic family of compounds, which are known to possess potent antimicrobial activity against a wide range of microorganisms. Nitrotriazolone has been extensively studied for its antimicrobial properties and has shown promising results in various scientific research applications.

Applications De Recherche Scientifique

Tautomerism and Spectroscopic Studies

Kubota and Uda (1975) investigated the tautomerism of 3,5-disubstituted 1,2,4-triazoles, which can exist in multiple tautomeric forms. Their research, focusing on the spectroscopic properties (NMR and UV spectra), offers a foundational understanding of the structural dynamics that could influence the reactivity and properties of 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole derivatives. Such studies are crucial for designing compounds with desired electronic and photophysical properties for advanced material applications (Kubota & Uda, 1975).

Synthesis of Triazole Derivatives

Sheremet et al. (2004) described the synthesis of 4-aryl-5-nitro-1,2,3-triazoles, showcasing the chemical versatility and reactivity of triazole derivatives. The synthesis pathways and the potential of these compounds as precursors for further chemical modifications underscore the importance of 1,2,4-triazole derivatives in developing new chemical entities for various applications, including agrochemicals and pharmaceuticals (Sheremet et al., 2004).

Corrosion Inhibition

The study by Negrón-Silva et al. (2013) on the synthesis of new 1,2,3-triazole derivatives of uracil and thymine and their potential inhibitory activity against acidic corrosion of steels highlights the application of triazole derivatives in materials science. These compounds, through their electrochemical properties, offer a novel approach to corrosion inhibition, a critical aspect in the maintenance and longevity of metal-based structures (Negrón-Silva et al., 2013).

Alkylation Reactions

The work by Sukhanov et al. (2011) on the alkylation of 3-nitro-1,2,4-triazole derivatives with bifunctional agents demonstrates the chemical reactivity of triazole derivatives, providing pathways to novel compounds with potential applications in pharmaceuticals and materials science (Sukhanov et al., 2011).

Antitrypanosomal Agents

Papadopoulou et al. (2012) characterized novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides for their in vitro antitrypanosomal and antileishmanial activities. This study highlights the potential of triazole derivatives as bioactive compounds for developing new treatments against parasitic diseases (Papadopoulou et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds such as 1-(2,6-dichlorobenzyl)piperazine and 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid have been studied. The latter has been found to target the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Escherichia coli .

Mode of Action

Dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It’s thought to denature external proteins and rearrange the tertiary structure proteins .

Biochemical Pathways

Pharmacokinetics

For instance, 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Dichlorobenzyl alcohol has been shown to generate a reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

Similar compounds such as 1-(2,6-dichlorobenzyl)piperazine have been found to have a melting point of 54-62 °c and a flash point of > 100 °c , suggesting that they are stable under normal environmental conditions.

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O2/c10-7-2-1-3-8(11)6(7)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTCCBVLBULIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5541315.png)

![2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541328.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

![2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5541349.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)